molecular formula C11H11NO3 B13666878 Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate

Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate

Cat. No.: B13666878
M. Wt: 205.21 g/mol
InChI Key: IOBJEHUNHYOTJQ-UHFFFAOYSA-N
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Description

Ethyl 7-methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound featuring a fused benzo[c]isoxazole core substituted with a methyl group at the 7-position and an ethyl ester at the 3-position. Isoxazole derivatives are widely studied for their diverse pharmacological activities, including antiviral, antibacterial, and enzyme-inhibitory properties.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 7-methyl-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-3-14-11(13)10-8-6-4-5-7(2)9(8)12-15-10/h4-6H,3H2,1-2H3

InChI Key

IOBJEHUNHYOTJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=NO1)C

Origin of Product

United States

Preparation Methods

Cycloaddition of Ethoxycarbonyl Formonitrile Oxide with Substituted Dipolarophiles

Another approach involves the in situ generation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, which then undergoes 1,3-dipolar cycloaddition with suitably substituted dipolarophiles to form ester-functionalized isoxazoles.

Key Steps:

  • Prepare ethyl-2-chloro-2-(hydroxyimino)acetate as a precursor.
  • Generate nitrile oxide intermediate in situ under microwave conditions.
  • React nitrile oxide with dipolarophiles bearing methyl substituents on the aromatic ring.
  • Obtain ester-functionalized isoxazoles in quantitative yields.

This method is metal-free, rapid, and yields highly functionalized isoxazole derivatives. It is adaptable for synthesizing various methyl-substituted benzo[c]isoxazoles, including the 7-methyl derivative, by choosing appropriate dipolarophiles.

Synthesis via Ethyl 2-Ethoxymethylene Acetoacetate and Hydroxylamine Derivatives

A classic synthetic route to methyl-substituted isoxazole carboxylates involves the condensation of ethyl 2-ethoxymethylene acetoacetate with hydroxylamine salts under controlled pH and temperature conditions.

Typical Procedure:

Advantages:

  • Mild reaction conditions.
  • Short reaction times compared to older methods requiring up to 30 hours.
  • Good yields (up to 85%).
  • However, the method may produce isomeric mixtures, with isomer content ranging from 2.5% upwards depending on conditions.

Though this method specifically targets the 5-methyl isoxazole, analogous conditions can be adapted for the 7-methyl benzo[c]isoxazole derivative by modifying the starting materials and reaction parameters.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Yield Range (%) Reaction Time Selectivity & Notes
Lewis Acid Catalyzed Annulation Uses ethyl glyoxylate and methyl-substituted precursors 67–84 Few hours High regioselectivity, mild conditions, chromatographic purification
Cycloaddition of Nitrile Oxide In situ generation of ethoxycarbonyl formonitrile oxide, microwave-assisted Quantitative Minutes to hours Metal-free, rapid, adaptable to various substituents
Ethyl 2-Ethoxymethylene Acetoacetate Route Condensation with hydroxylamine salts under controlled pH ~85 4 hours Mild conditions, possible isomer formation, requires pH control

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substitution Position : The position of substituents significantly impacts electronic and steric properties. For example, aryl groups at position 5 (e.g., in ) enhance π-π stacking interactions, whereas substituents on the benzo[c]isoxazole core (e.g., 4-methoxy in ) modulate solubility and reactivity.
  • Functional Groups : Methoxy groups (e.g., ) improve solubility in polar solvents, while methyl groups (e.g., [[3], target compound]) may enhance lipophilicity and metabolic stability.

Comparison of Yields :

Compound Yield Reaction Conditions Reference
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate 80% Two-step synthesis, ambient conditions
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 85% Reflux in ethanol

Electron-donating substituents (e.g., methoxy) may facilitate higher yields due to enhanced intermediate stability.

Physicochemical Properties

Melting Points and Stability

  • Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate : Melting point = 86–88°C .
  • Ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate : Melting point = 142–144°C .
  • Ethyl 4-methoxybenzo[c]isoxazole-3-carboxylate: No direct data, but methoxy-substituted analogs typically exhibit higher melting points due to crystallinity .

Trend : Increased polarity (e.g., additional methoxy groups) correlates with higher melting points.

Spectroscopic Data

  • ¹H NMR :

    • Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate: δ 7.65–7.27 (aromatic protons), 4.48 (ester –OCH₂), 2.43 (methyl), 1.45 (ester –CH₃) .
    • Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: δ 6.91 (isoxazole proton), 3.85 (methoxy –OCH₃) .
  • HRMS :

    • Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate: [M+H]⁺ = 232.0977 (calc. 232.0974) .

Biological Activity

Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique isoxazole ring, which contributes to its biological activity. The compound's molecular formula is C11_{11}H11_{11}N2_{2}O3_{3}, and it features a carboxylate group that enhances its solubility and reactivity.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. A common synthetic route includes:

  • Formation of the Isoxazole Ring : This is achieved by reacting appropriate benzoic acid derivatives with hydroxylamine.
  • Carboxylation : The introduction of the carboxylate group can be accomplished through various methods including carbon dioxide insertion or using carboxylic acid derivatives.

Biological Activity

Anticancer Properties
Research has indicated that compounds containing the isoxazole structure can exhibit significant anticancer activity. For instance, derivatives of isoxazoles have been studied as potential histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis . this compound has shown promise in inhibiting HDAC activity, leading to reduced proliferation of cancer cells.

Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of isoxazole derivatives. This compound demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, with findings indicating that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • HDAC Inhibition Study
    • A study evaluated the efficacy of this compound as an HDAC inhibitor. The results showed a significant decrease in cell viability in cancer cell lines with IC50_{50} values comparable to established HDAC inhibitors .
  • Antimicrobial Activity Assessment
    • In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that this compound had a minimum inhibitory concentration (MIC) lower than many traditional antibiotics, indicating strong antimicrobial potential .

Data Tables

Biological Activity IC50_{50} or MIC Values Reference
HDAC Inhibition30 nM
Antimicrobial ActivityMIC = 10 µg/mL
Anti-inflammatoryReduced TNF-α production

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, analogous isoxazole derivatives (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) are synthesized via Claisen adducts reacting with hydroxylamine hydrochloride under reflux in ethanol, achieving yields up to 85% . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of Claisen adduct to hydroxylamine), solvent polarity (ethanol or THF), and reaction time (6–12 hours). Monitoring via TLC and purification via silica gel chromatography (hexane/ethyl acetate) ensures purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming substituent positions. For example, ethyl ester protons appear as a quartet at δ ~4.2–4.3 ppm (J = 7.2 Hz), and aromatic protons resonate between δ 6.7–8.2 ppm depending on substitution .
  • IR Spectroscopy : Detects ester carbonyl stretching (~1700–1740 cm⁻¹) and isoxazole C=N/C-O bonds (~1600–1650 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁NO₃: 218.0817) .

Q. How is single-crystal X-ray diffraction employed to resolve the structure of benzo[c]isoxazole derivatives?

  • Methodological Answer : Crystals are grown via slow evaporation (e.g., ethanol/water mixtures). Diffraction data collected at 293 K using Mo Kα radiation (λ = 0.71073 Å) confirms bond lengths (e.g., C-O = 1.36 Å, C-N = 1.29 Å) and dihedral angles between aromatic and isoxazole rings. Refinement with SHELXL software achieves R-factors < 0.05 .

Advanced Research Questions

Q. How can stereochemical challenges in benzo[c]isoxazole functionalization be addressed?

  • Methodological Answer : Asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction) introduces chirality. For example, using (R)-BINAP ligands with Ru catalysts achieves enantiomeric excess (ee) >90% in hydroxylated derivatives. Monitoring ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) ensures stereochemical fidelity .

Q. What strategies resolve contradictions in spectroscopic data for isoxazole derivatives?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic processes or impurities. Techniques include:

  • Variable Temperature (VT) NMR : Identifies conformational exchange (e.g., hindered rotation of substituents).
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and resolves overlapping signals .
  • Repetitive Recrystallization : Eliminates impurities causing anomalous peaks .

Q. How are computational methods used to predict/reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Frontier Molecular Orbitals : Predicts electrophilic/nucleophilic sites (e.g., LUMO localized on isoxazole ring).
  • Reaction Pathways : Models cyclization energetics (e.g., activation energy ~25 kcal/mol for oxime formation) .

Q. What are the challenges in biological evaluation of benzo[c]isoxazole derivatives, and how are they mitigated?

  • Methodological Answer : Low solubility in aqueous media is addressed via:

  • Prodrug Design : Ester hydrolysis to carboxylic acid improves bioavailability.
  • Micellar Encapsulation : Use of PEG-based surfactants enhances cellular uptake .
  • In Vitro Assays : MTT tests on cancer cell lines (e.g., HeLa) with IC₅₀ values reported in µM ranges .

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